2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide -

2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Catalog Number: EVT-3707192
CAS Number:
Molecular Formula: C16H13Cl2NO4
Molecular Weight: 354.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring connected to the acetamide nitrogen via a sulfur atom. The oxadiazole ring itself carries various un/substituted phenyl groups at the 5-position. These compounds were synthesized and evaluated for their antibacterial activity. [] Many exhibited potent antibacterial action. [] Cytotoxicity was assessed via hemolytic activity, with most showing modest toxicity. []

Relevance: These compounds share the 2,3-dihydro-1,4-benzodioxin-6-yl acetamide core structure with 2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. The key structural difference lies in the substitution at the acetamide nitrogen, with the related compounds containing a 1,3,4-oxadiazole-2-yl-sulfanyl moiety instead of a 2,5-dichlorophenoxy group. This highlights the exploration of different pharmacophores at this position for potential biological activity.

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

Compound Description: This series incorporates a 4-nitrobenzenesulfonamide group linked to the 1,4-benzodioxane-6-amine nitrogen. Further diversification arises from N-alkylation/aralkylation, introducing various alkyl and aralkyl groups. These compounds were investigated for their bacterial biofilm inhibition and cytotoxicity. [] Notably, some exhibited significant inhibition against Escherichia coli and Bacillus subtilis biofilms while displaying low cytotoxicity. []

Relevance: These compounds are closely related to 2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide as they both contain the 2,3-dihydro-1,4-benzodioxin-6-yl acetamide core. The primary difference lies in the presence of a 4-methylbenzenesulfonamide group attached to the core amine in the related compounds. This substitution emphasizes the impact of introducing different functional groups on the core scaffold to modulate biological activity.

2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This series is structurally similar to the previous one, possessing the 2,3-dihydro-1,4-benzodioxin-6-yl acetamide core with a phenylsulfonamide group connected to the core amine nitrogen. Like the previous series, the acetamide nitrogen carries various un/substituted phenyl groups. This set of compounds was synthesized and tested for their anti-diabetic potential via α-glucosidase inhibition studies. [] While showing weak to moderate inhibitory activity, they provide further evidence for the potential of this scaffold in targeting α-glucosidase. []

Relevance: These compounds closely resemble 2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, sharing the 2,3-dihydro-1,4-benzodioxin-6-yl acetamide core and differing only in the presence of a phenylsulfonamide group on the core amine. The similarity further underscores the exploration of sulfonamide modifications on this scaffold for modulating biological activity, particularly against α-glucosidase.

2-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: This series again demonstrates the recurring theme of sulfonamide modification on the 2,3-dihydro-1,4-benzodioxin-6-yl acetamide core. Specifically, a 4-chlorobenzenesulfonamide group is linked to the core amine. The acetamide nitrogen carries various un/substituted phenyl groups, allowing for further exploration of structure-activity relationships. These compounds were evaluated for their antimicrobial and antifungal activity, with some showing promising potential and low hemolytic activity. []

Relevance: These compounds directly parallel the structure of 2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, differing primarily in the presence of a 4-chlorobenzenesulfonamide group attached to the core amine. The presence of a chlorinated benzene ring instead of a dichlorinated phenoxy group highlights the investigation of halogenated aromatic groups at this position for optimizing biological activity.

Relevance: These compounds belong to the same sulfonamide class as 2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, although lacking the acetamide side chain. The similarities in the core 1,4-benzodioxane-6-amine scaffold, along with the presence of a sulfonamide group, highlight the diverse approaches used to modify this core structure for achieving a range of biological activities.

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

Compound Description: This series, like the previous one, incorporates a sulfonamide group (4-chlorobenzenesulfonamide) on the 1,4-benzodioxane-6-amine nitrogen but lacks the acetamide side chain. N-alkylation/aralkylation further diversifies the structure. These compounds were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes by investigating their inhibitory activity against acetylcholinesterase and α-glucosidase. [] Some demonstrated moderate inhibitory potential against both enzymes. []

Relevance: These compounds are structurally analogous to 2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, sharing the common 1,4-benzodioxane-6-amine scaffold and a sulfonamide group, specifically 4-chlorobenzenesulfonamide. The absence of the acetamide side chain and the presence of diverse alkyl/aralkyl substituents highlight the exploration of varying structural elements on this core scaffold for modulating its biological activity.

2-(2,3-Dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

Compound Description: This compound, CCG-203586, is a glucosylceramide synthase (GCS) inhibitor designed to overcome the limitations of existing GCS inhibitors like eliglustat tartrate, which have poor brain penetration. CCG-203586 exhibits low nanomolar GCS inhibitory activity and minimal recognition by P-glycoprotein (MDR1), leading to a significant decrease in brain glucosylceramide content upon administration in mice. []

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxylamine (EFLEA)

Compound Description: EFLEA is a novel psychoactive substance (NPS) identified in a seized powder sample. [] The compound was detected alongside other NPS, highlighting its emergence in the illicit drug market.

Relevance: EFLEA shares the 2,3-dihydro-1,4-benzodioxin-6-yl core with 2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, although it features a propan-2-yl-N-methylhydroxylamine substituent instead of the acetamide side chain. This inclusion underscores the potential for the 1,4-benzodioxane scaffold to be incorporated into various chemical structures with potentially psychoactive properties, raising concerns about their misuse.

Properties

Product Name

2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

InChI

InChI=1S/C16H13Cl2NO4/c17-10-1-3-12(18)14(7-10)23-9-16(20)19-11-2-4-13-15(8-11)22-6-5-21-13/h1-4,7-8H,5-6,9H2,(H,19,20)

InChI Key

DEPQDDCTLVMCTA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=C(C=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.